

1-Buten-1-ol reactivity and stability studies

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Compound of Interest

Compound Name: 1-Buten-1-ol

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An In-depth Technical Guide on the Reactivity and Stability of **1-Buten-1-ol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Buten-1-ol, the enol tautomer of butanal, is a reactive intermediate of significant interest in organic synthesis and mechanistic studies. Like most simple enols, it is a labile species that exists in a dynamic equilibrium with its more stable carbonyl isomer. Understanding the factors governing its stability and reactivity is crucial for predicting reaction outcomes and designing synthetic pathways. This technical guide provides a comprehensive overview of the core principles of **1-buten-1-ol**'s chemical behavior, based on the well-established chemistry of enols. It details the keto-enol tautomerism, nucleophilic reactivity, and the experimental protocols used for its study. While specific quantitative data for **1-buten-1-ol** is limited in published literature, this guide extrapolates from analogous systems to provide a robust framework for researchers.

Stability and Keto-Enol Tautomerism

The defining characteristic of **1-buten-1-ol** is its existence as a transient species in equilibrium with its keto tautomer, butanal. This constitutional isomerism, known as keto-enol tautomerism, is a fundamental concept in carbonyl chemistry.^[1]

1.1. Thermodynamic Stability

For the vast majority of simple aldehydes and ketones, the keto-enol equilibrium heavily favors the keto form.[2] The primary reason is the greater thermodynamic stability of the carbon-oxygen double bond in the carbonyl group compared to the carbon-carbon double bond in the enol. For instance, at room temperature, acetaldehyde is more stable than its enol tautomer, vinyl alcohol, by approximately 42.7 kJ/mol.[3] A similar relationship is expected for the butanal/**1-buten-1-ol** pair, with butanal being the overwhelmingly predominant species at equilibrium.

Factors that can increase the stability and population of the enol form include intramolecular hydrogen bonding (as seen in β -dicarbonyl compounds), conjugation with other π -systems, and incorporation into an aromatic ring.[4] These factors are not significantly at play for **1-buten-1-ol**.

1.2. Kinetics of Tautomerization

The interconversion between the keto and enol forms is a reversible process.[5] While the uncatalyzed 1,3-hydrogen migration has a high activation barrier, the tautomerization is readily catalyzed by even trace amounts of acid or base.[3][6]

- **Acid-Catalyzed Tautomerization:** In the presence of an acid, the carbonyl oxygen of butanal is protonated. A subsequent deprotonation at the α -carbon by a weak base (like water) yields the **1-buten-1-ol** enol.[1]
- **Base-Catalyzed Tautomerization:** In the presence of a base, the α -proton of butanal is abstracted to form a resonance-stabilized enolate ion. Protonation of the oxygen atom of the enolate then yields **1-buten-1-ol**.[1]

Because this interconversion is rapid under many common laboratory conditions, any chiral center at the α -carbon of a carbonyl compound is quickly racemized via the achiral enol intermediate.[5]

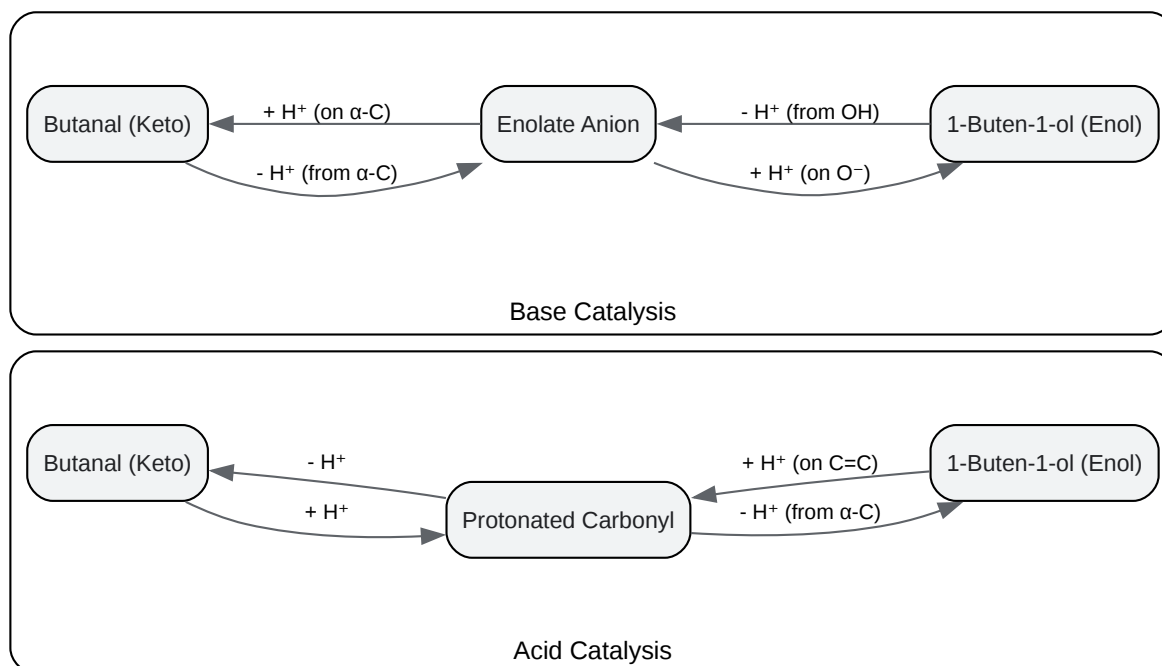


Figure 1: Catalyzed Keto-Enol Tautomerization of Butanal

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Figure 1: Catalyzed Keto-Enol Tautomerization of Butanal

Reactivity of 1-Buten-1-ol

Despite its low equilibrium concentration, the enol form is significantly more nucleophilic than its keto tautomer and is a key reactive intermediate in many carbonyl reactions.[5]

2.1. Nucleophilicity of the α -Carbon

The hydroxyl group of the enol acts as a powerful electron-donating group through resonance. This effect increases the electron density of the carbon-carbon double bond, making it more reactive than a typical alkene.[7] Resonance structures show a partial negative charge on the α -carbon (the carbon adjacent to the hydroxyl-bearing carbon), highlighting its nucleophilic character.[5][8]

Consequently, **1-buten-1-ol** reacts with a wide range of electrophiles at the α -carbon.[5] This reaction forms a new carbon-electrophile bond and a resonance-stabilized cation, which is then deprotonated to yield a neutral, α -substituted butanal product.[5][7] This pathway is distinct from the addition reactions typical of alkenes.[5]

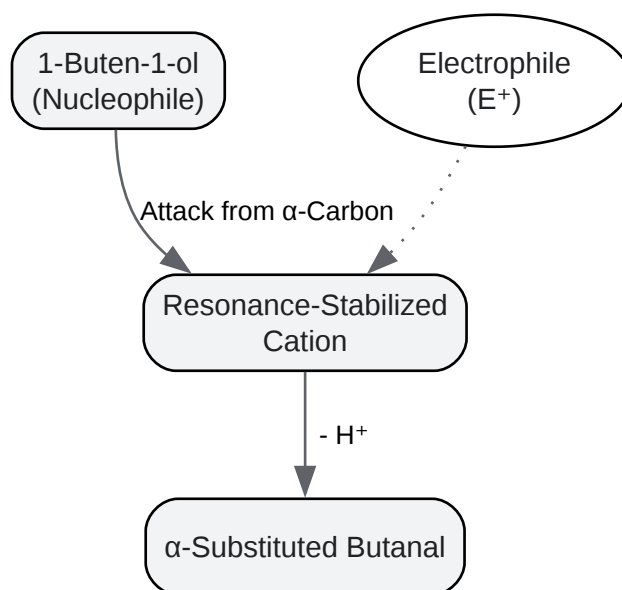


Figure 2: General Reactivity of an Enol with an Electrophile

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Quantitative Data Summary

Specific experimental kinetic and thermodynamic data for **1-buten-1-ol** are not readily available. However, physical properties can be compiled from databases, and equilibrium data from analogous compounds provide valuable context.

Table 1: Physical and Thermochemical Properties of **1-Buten-1-ol**

Property	Value	Source
Molecular Formula	C ₄ H ₈ O	[9][10]
Molecular Weight	72.1057 g/mol	[9]
CAS Registry Number	56640-69-8	[9][10]
Ionization Energy	8.34 ± 0.05 eV	[11]

| Enthalpy of Formation ($\Delta_f H^\circ + \text{ion}$) | 628 kJ/mol |[11] |

Table 2: Representative Keto-Enol Equilibrium Constants ($K_{eq} = [\text{Enol}]/[\text{Keto}]$)

Carbonyl Compound	Solvent	K_{eq}
Acetaldehyde	Gas Phase	6×10^{-7}
Acetone	Pure Liquid	1.5×10^{-9}
Acetone	Water	1×10^{-6}
Cyclohexanone	Pure Liquid	4×10^{-7}
Acetylacetone (a β -dicarbonyl)	Gas Phase	0.92
Acetylacetone (a β -dicarbonyl)	Chloroform	0.85

(Note: Data compiled from various standard organic chemistry sources. This table illustrates the strong preference for the keto form in simple carbonyls and the stabilizing effect of intramolecular H-bonding in β -dicarbonyls.)

Experimental Protocols for Stability Studies

The primary method for quantifying keto-enol equilibria is Nuclear Magnetic Resonance (NMR) spectroscopy, as the tautomer interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each isomer.[12][13]

4.1. Protocol: ¹H NMR Analysis of Keto-Enol Tautomerism

This protocol provides a generalized method for determining the equilibrium constant of the butanal/**1-buten-1-ol** system in various solvents.

Objective: To quantify the percentage of the enol tautomer (**1-buten-1-ol**) at equilibrium with its keto form (butanal) in a given solvent at a constant temperature.

Materials:

- High-purity butanal
- Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)
- NMR tubes
- High-field NMR spectrometer (≥400 MHz recommended)
- Constant temperature sample changer

Methodology:

- Sample Preparation: a. Prepare a dilute solution (e.g., 0.05 - 0.1 M) of butanal in the chosen deuterated solvent. This minimizes solute-solute interactions. b. Prepare approximately 0.6 mL of the solution and transfer it to a clean, dry NMR tube. c. Allow the sample to equilibrate at a constant, known temperature (e.g., 298 K) for at least 30 minutes before analysis.
- NMR Data Acquisition: a. Record a high-resolution ¹H NMR spectrum. b. Ensure a sufficient relaxation delay (D1, e.g., 5 times the longest T1) to allow for complete relaxation of all protons, which is critical for accurate signal integration. c. Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Analysis: a. Signal Identification: Identify the characteristic proton signals for both butanal (keto) and **1-buten-1-ol** (enol).
 - Butanal (Keto): Look for the aldehydic proton (~9.7 ppm), the α-protons (~2.4 ppm, quartet), and other alkyl signals.
 - **1-Buten-1-ol** (Enol): Look for the vinyl proton on the α-carbon (~4.5-5.5 ppm) and the hydroxyl proton (variable chemical shift). The enol signals will be very small. b. Integration: Carefully integrate the area under a well-resolved signal unique to the keto form and one

unique to the enol form. For example, compare the integration of the aldehydic proton (1H) of butanal to the vinyl proton (1H) of **1-buten-1-ol**. c. Calculation of Equilibrium Constant (K_{eq}):

- The ratio of the concentrations is equal to the ratio of their corresponding integration values (after normalizing for the number of protons per signal).
- $K_{eq} = [Enol] / [Keto] = (\text{Integration of Enol Signal}) / (\text{Integration of Keto Signal})$

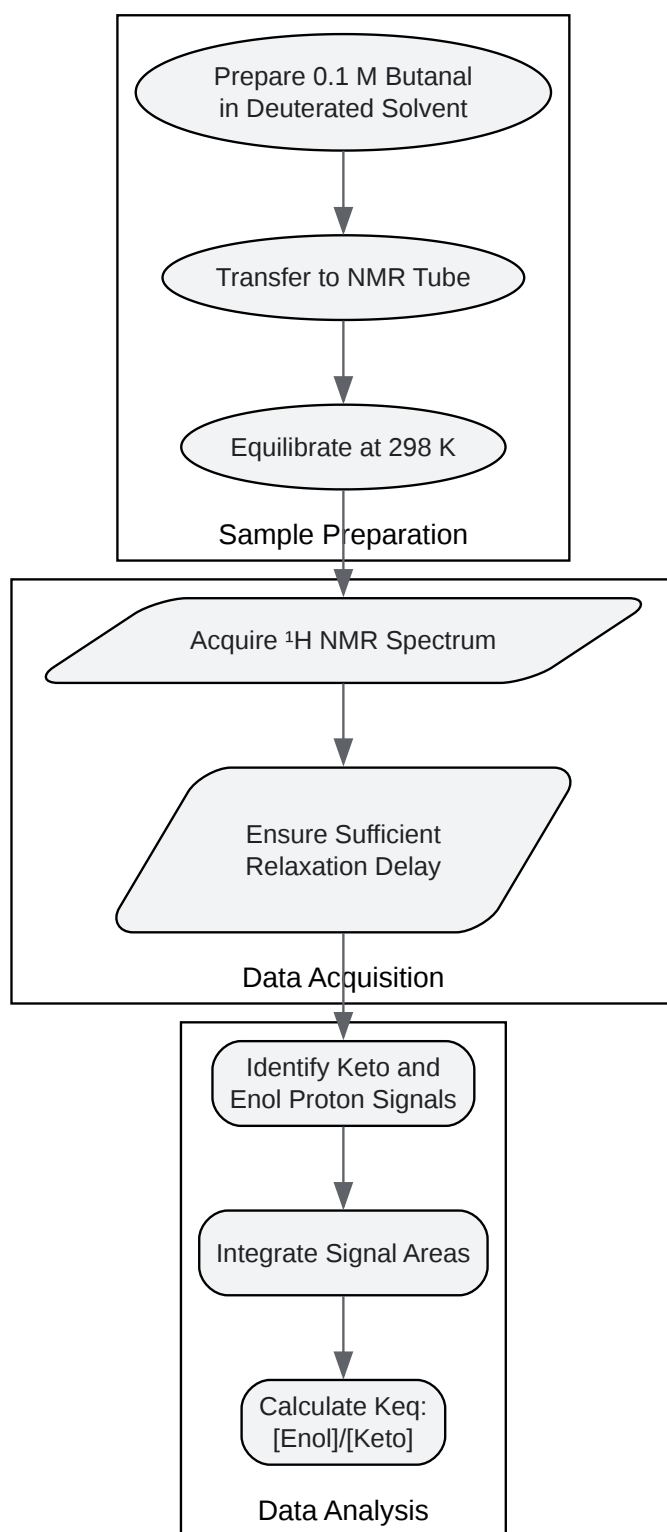


Figure 3: Experimental Workflow for NMR-based Tautomerism Analysis

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Figure 3: Experimental Workflow for NMR-based Tautomerism Analysis

Conclusion

1-Buten-1-ol serves as a classic example of a simple, unstable enol. Its chemistry is dominated by a strong thermodynamic preference for its keto tautomer, butanal, and its significance lies in its role as a highly nucleophilic intermediate. The principles of acid and base catalysis of tautomerization and the reactivity of the electron-rich α -carbon are central to understanding its behavior. While quantitative stability and reactivity data for **1-buten-1-ol** itself are scarce, the experimental frameworks and chemical principles detailed in this guide provide researchers with the necessary tools to investigate and manipulate this transient but important chemical species.

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